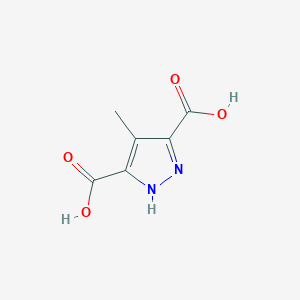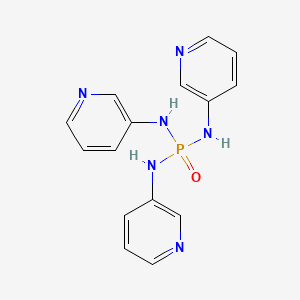
Tfax 594,SE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tfax 594,SE: is a red fluorescent dye known for its pH insensitivity over a broad range (pH 4-10). It forms exceptionally bright and photostable conjugates with proteins or antibodies, making it a valuable tool in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tfax 594,SE is synthesized through a series of chemical reactions involving the coupling of specific aromatic compounds with reactive amine groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the dye is designed to be amine-reactive, allowing it to form stable conjugates with proteins and antibodies .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The process typically includes steps such as purification, crystallization, and quality control to meet the stringent requirements for scientific research applications .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Tfax 594,SE undergoes substitution reactions with primary amines, forming stable amide bonds.
Conjugation Reactions: It reacts with proteins and antibodies to form conjugates that are exceptionally bright and photostable
Common Reagents and Conditions:
Reagents: Primary amines, proteins, antibodies.
Conditions: Typically carried out in aqueous buffers at neutral pH to maintain the stability of the dye and the biological molecules involved
Major Products Formed:
Protein-Dye Conjugates: These conjugates are used in various fluorescence-based assays and imaging techniques
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
- Employed in flow cytometry, microscopy, and super-resolution microscopy to label and visualize cellular components .
Medicine:
Industry:
Mecanismo De Acción
Mechanism: Tfax 594,SE exerts its effects by forming stable conjugates with primary amines on proteins and antibodies. The dye’s fluorescence properties are activated upon excitation with specific wavelengths of light, allowing it to emit bright red fluorescence .
Molecular Targets and Pathways:
Primary Amines: The dye targets primary amines on proteins and antibodies, forming stable amide bonds.
Fluorescence Pathway: Upon excitation at around 590 nm, the dye emits fluorescence at around 660 nm
Comparación Con Compuestos Similares
- Alexa Fluor 594
- Texas Red
- BODIPY TR
- DyLight 594
Uniqueness: Tfax 594,SE is unique due to its exceptional brightness and photostability, as well as its pH insensitivity over a broad range. These properties make it superior to other similar dyes in terms of performance in various scientific applications .
Propiedades
Fórmula molecular |
C41H44N2O13S2 |
|---|---|
Peso molecular |
836.9 g/mol |
Nombre IUPAC |
(2,5-dioxocyclopentyl) acetate;2-[6,7,7,19,19,20-hexamethyl-9,17-bis(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),4,8,10,13,15,17,20-octaen-13-yl]benzoate |
InChI |
InChI=1S/C34H36N2O9S2.C7H8O4/c1-33(2)15-19(17-46(39,40)41)23-11-25-29(13-27(23)35(33)5)45-30-14-28-24(20(18-47(42,43)44)16-34(3,4)36(28)6)12-26(30)31(25)21-9-7-8-10-22(21)32(37)38;1-4(8)11-7-5(9)2-3-6(7)10/h7-16,25,29H,17-18H2,1-6H3,(H2-,37,38,39,40,41,42,43,44);7H,2-3H2,1H3 |
Clave InChI |
RTXRKZGZPCUFTD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(=O)CCC1=O.CC1(C=C(C2=CC3C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=CC=CC=C6C(=O)[O-])CS(=O)(=O)O)(C)C)C)CS(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


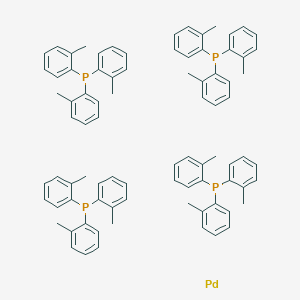
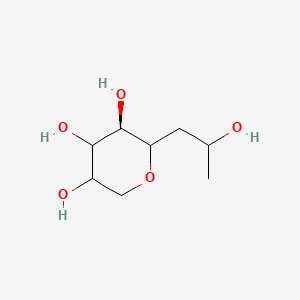

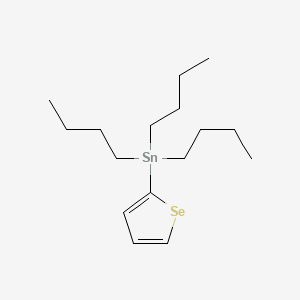
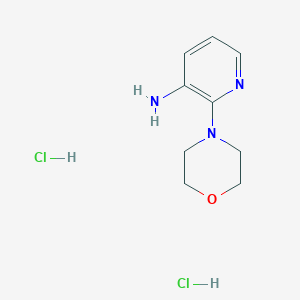

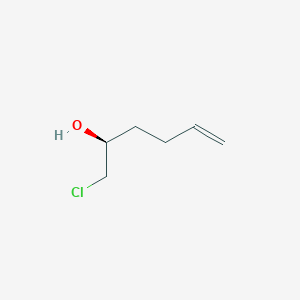
![sodium 2,2',2'',2'''-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate](/img/structure/B11927491.png)
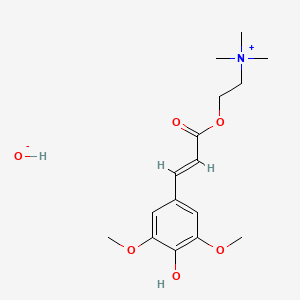
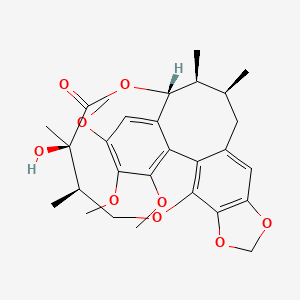
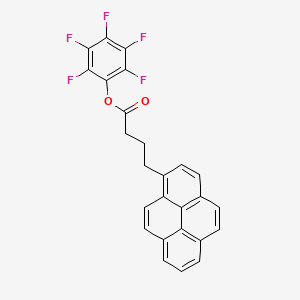
![(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927530.png)
